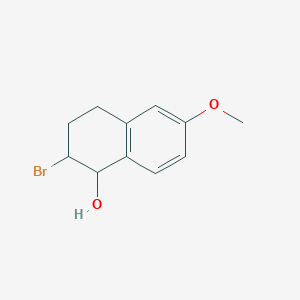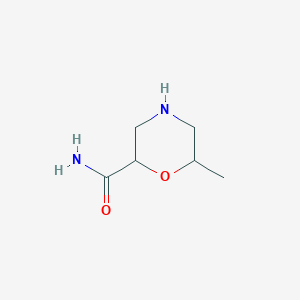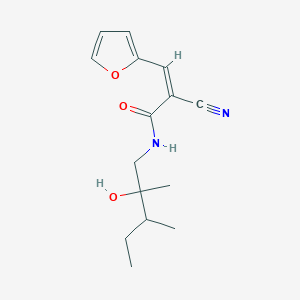![molecular formula C20H20N4O3S B2930446 N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 904270-47-9](/img/structure/B2930446.png)
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzamide derivatives have been explored for their potential as antimicrobial agents. The presence of the 1,3,4-oxadiazol moiety in the compound structure could be leveraged to target multidrug-resistant Gram-positive pathogens . This application is crucial given the rising concern over antibiotic resistance.
Cancer Research
Compounds with similar structural features have been synthesized for their anticancer properties. The hybridization of pharmacophores, as seen in this compound, is a common strategy in designing molecules with potential anticancer activity . Research could focus on the compound’s efficacy against specific cancer cell lines.
Enzyme Inhibition
The compound’s structure suggests potential activity as an enzyme inhibitor. Benzamides are known to inhibit enzymes like cytochrome P450 and monoamine oxidase, which are involved in drug metabolism and neurotransmitter breakdown, respectively. This could be significant for developing treatments for various diseases, including neurological disorders.
Antioxidant Properties
Benzamide derivatives have shown antioxidant activities, which are important in combating oxidative stress-related diseases . The compound could be studied for its free radical scavenging capabilities, which might contribute to neuroprotective or cardioprotective effects.
Metabolic Disorders
The compound’s potential interaction with the Farnesoid X Receptor (FXR) could make it a candidate for treating metabolic disorders like dyslipidemia . FXR is a key regulator of bile acid, lipid, and glucose metabolism.
Propiedades
IUPAC Name |
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-8-9-14(2)16(10-13)22-17(25)12-28-20-24-23-18(27-20)11-21-19(26)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMQLDAXJXRVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2930363.png)
![4-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B2930364.png)



![4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B2930370.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2930371.png)
![3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2930372.png)


![3-[(Pentan-2-ylamino)methyl]phenol](/img/structure/B2930381.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2930382.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]cyclopropane-1-carboxylic acid](/img/structure/B2930386.png)